1,3-Naphthalenedisulfonic acid, 7-((3-methoxy-4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-
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Overview
Description
1,3-Naphthalenedisulfonic acid, 7-((3-methoxy-4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)- is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are widely used in various industries due to their ability to impart vivid colors to materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((3-methoxy-4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)- involves multiple steps:
Diazotization: The process begins with the diazotization of 2-methoxy-4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 1,3-Naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Methoxylation: The final step involves the methoxylation of the intermediate product to introduce the methoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((3-methoxy-4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using agents like sodium dithionite can break the azo bond, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-((3-methoxy-4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)- has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo bond, which can interact with various molecular targets. The azo bond can undergo reduction to form amines, which can then participate in further biochemical reactions. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-: Another azo dye with similar structural features but different functional groups.
1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt: A related compound with an amino group instead of the complex azo structure.
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((3-methoxy-4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)- is unique due to its specific combination of methoxy, sulfonic acid, and azo groups, which confer distinct chemical and physical properties. Its vibrant color and solubility in water make it particularly valuable in various industrial and research applications.
Properties
CAS No. |
73297-07-1 |
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Molecular Formula |
C31H28N6O12S3 |
Molecular Weight |
772.8 g/mol |
IUPAC Name |
7-[[4-[[hydroxy-[2-methoxy-4-[(3-sulfophenyl)diazenyl]anilino]methyl]amino]-3-methoxyphenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C31H28N6O12S3/c1-48-28-15-21(36-34-19-4-3-5-23(13-19)50(39,40)41)8-10-26(28)32-31(38)33-27-11-9-22(16-29(27)49-2)37-35-20-7-6-18-12-24(51(42,43)44)17-30(25(18)14-20)52(45,46)47/h3-17,31-33,38H,1-2H3,(H,39,40,41)(H,42,43,44)(H,45,46,47) |
InChI Key |
HWHFTDDEPTVJSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC(NC3=C(C=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)O)S(=O)(=O)O)OC)O |
Origin of Product |
United States |
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